molecular formula C10H10ClNS B066719 2-Chloro-4-propyl-1,3-benzothiazole CAS No. 182344-58-7

2-Chloro-4-propyl-1,3-benzothiazole

Cat. No. B066719
M. Wt: 211.71 g/mol
InChI Key: QDQVWTYVFYTZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-propyl-1,3-benzothiazole (CPBT) is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a benzene ring fused to a thiazole ring. CPBT is a pale yellow crystalline solid that is soluble in most organic solvents. It is used in various scientific research applications due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-Chloro-4-propyl-1,3-benzothiazole is also known to exhibit antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

2-Chloro-4-propyl-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. 2-Chloro-4-propyl-1,3-benzothiazole has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. 2-Chloro-4-propyl-1,3-benzothiazole has been reported to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia.

Advantages And Limitations For Lab Experiments

2-Chloro-4-propyl-1,3-benzothiazole has several advantages as a research tool. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods without decomposition. However, 2-Chloro-4-propyl-1,3-benzothiazole has several limitations as well. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its low solubility in water.

Future Directions

There are several future directions for the research on 2-Chloro-4-propyl-1,3-benzothiazole. One area of research is the development of new synthetic methods for 2-Chloro-4-propyl-1,3-benzothiazole and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole and its potential as a therapeutic agent. Additionally, the development of new applications for 2-Chloro-4-propyl-1,3-benzothiazole in material science and nanotechnology is an area of interest.

Synthesis Methods

2-Chloro-4-propyl-1,3-benzothiazole can be synthesized by reacting 2-chloroaniline with propyl thiol in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-Chloro-4-propyl-1,3-benzothiazole is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various heterocyclic compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. 2-Chloro-4-propyl-1,3-benzothiazole is also used in the synthesis of various pharmaceuticals such as antifungal agents, antitumor agents, and antibacterial agents.

properties

CAS RN

182344-58-7

Product Name

2-Chloro-4-propyl-1,3-benzothiazole

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

2-chloro-4-propyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3

InChI Key

QDQVWTYVFYTZTD-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC=C1)SC(=N2)Cl

Canonical SMILES

CCCC1=C2C(=CC=C1)SC(=N2)Cl

synonyms

Benzothiazole, 2-chloro-4-propyl- (9CI)

Origin of Product

United States

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